2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a pyrrolopyrimidine framework, which includes a chlorine atom at the second position and an iodine atom at the sixth position. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.
The compound is synthesized through various chemical routes, often involving iodination and chlorination reactions. It has been identified in research focused on developing inhibitors for specific kinases, particularly in the context of cancer therapeutics and other diseases linked to kinase activity .
The synthesis of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods:
The synthesis often involves careful control of reaction conditions to maximize yield and selectivity. For example, using continuous flow reactors for large-scale production has been explored to enhance efficiency .
The molecular structure of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can be represented as follows:
The compound features a bicyclic structure that includes both nitrogen atoms integral to the pyrimidine ring system, contributing to its chemical properties and biological activity .
The presence of halogen atoms (chlorine and iodine) significantly influences its reactivity and interaction with biological targets. The electronic effects of these substituents can enhance binding affinity towards certain enzymes or receptors .
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is involved in several chemical reactions:
These reactions are typically carried out under mild conditions to maintain structural integrity and achieve high yields. The choice of reagents and solvents plays a crucial role in determining the success of these transformations .
The mechanism of action for 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with specific kinases:
Studies indicate that the binding interactions involve hydrogen bonding and hydrophobic interactions with target proteins, leading to significant biochemical effects such as inhibition of nitric oxide production in inflammatory responses .
The physical properties of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine include:
Key chemical properties include:
These properties influence its handling during synthesis and application in biological assays .
The primary applications of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine are in medicinal chemistry:
Regioselective halogenation at the C-2 and C-6 positions of the pyrrolo[2,3-d]pyrimidine core requires precise control of reaction conditions to prevent polyhalogenation. Chlorination at C-2 is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C), achieving >95% conversion. Subsequent C-6 iodination employs N-iodosuccinimide (NIS) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, which minimizes byproduct formation. A critical advancement involves sequential halogenation in a single pot using POCl₃ followed by NIS in THF/MeOH mixtures, yielding 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine with 94% purity and 85% isolated yield [8]. Solvent polarity significantly influences regioselectivity: Polar aprotic solvents (DMF, DMSO) promote C-6 iodination but risk N-alkylation, while non-polar solvents (toluene) favor C-2 chlorination but slow reaction kinetics [9] [10].
Table 1: Solvent Optimization for Regioselective Halogenation
Halogenation Step | Optimal Solvent | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|
C-2 Chlorination (POCl₃) | Toluene | 110°C | 92 | <5% 2,6-dichloro |
C-6 Iodination (NIS) | THF/MeOH (9:1) | 0°C→RT | 89 | <3% N-iodo |
One-Pot Sequential | THF/MeOH (4:1) | 0°C→110°C | 85 | <8% dihalogenated |
Microwave irradiation significantly enhances reaction efficiency in pyrrolo[2,3-d]pyrimidine synthesis. Conventional thermal cyclization of halogenated intermediates requires 5–8 hours at 80°C in DMF, yielding 70–75% of the target compound. In contrast, microwave-assisted reactions (150°C, 300 W) reduce the cyclization time to 20–30 minutes with yields exceeding 90%. This method suppresses hydrolysis of the iodo substituent, a common side reaction in prolonged thermal treatments. Energy consumption analysis confirms a 10-fold reduction in kWh/mol compared to conventional methods, making microwave irradiation ideal for halogen-sensitive intermediates [10].
Table 2: Cyclization Efficiency Comparison
Method | Time | Temperature | Yield (%) | Iodo Stability | Energy (kWh/mol) |
---|---|---|---|---|---|
Conventional Thermal | 5–8 h | 80°C | 70–75 | Moderate | 12.5 |
Microwave-Assisted | 20–30 min | 150°C | 90–93 | High | 1.2 |
The nucleophilic N-7 position necessitates protection during C-6 functionalization to prevent undesired quaternization or decomposition. Benzyl (Bn) and tosyl (Ts) groups demonstrate optimal performance:
Table 3: Protecting Group Efficiency
Protecting Group | Reagent/Conditions | Yield (%) | Deprotection Method | Compatibility with C-6-I |
---|---|---|---|---|
Benzyl (Bn) | BnBr, K₂CO₃, DMF, 70°C | 88 | H₂/Pd(C), RT | Excellent |
Tosyl (Ts) | TsCl, pyridine, 0°C→RT | 85 | 2M NaOH/MeOH, 60°C | Moderate |
The C-6 iodo group serves as a versatile handle for diversification via Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1), aryl/heteroaryl boronic acids couple at 80°C within 2–4 hours. Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) exhibit >90% conversion, while electron-rich variants (e.g., 4-OMe-phenyl) require higher temperatures (100°C) due to reduced transmetalation kinetics. Heterocyclic boronic acids (pyridyl, thienyl) achieve 75–85% yields without N-7 protection [2] [9]. SAR studies reveal that para-substituted biaryl derivatives enhance kinase inhibition (e.g., RET, c-Met) by extending into hydrophobic back pockets, with tert-butyl and trifluoromethyl groups boosting potency 10-fold compared to unsubstituted analogs [2].
Table 4: Suzuki Coupling Scope with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Boronic Acid Substituent | Catalyst System | Time (h) | Yield (%) | Key SAR Insight |
---|---|---|---|---|
4-(CF₃)-Phenyl | Pd(PPh₃)₄, K₂CO₃ | 2 | 92 | Enhanced hydrophobic pocket occupancy |
3-Pyridyl | Pd(dppf)Cl₂, K₃PO₄ | 3 | 85 | Improved solubility; moderate RET IC₅₀ |
5-(tert-Butyl)thiophen-2-yl | Pd(PPh₃)₄, Na₂CO₃ | 4 | 78 | 10-fold ↓ RET IC₅₀ vs. phenyl |
Resin-bound synthesis enables rapid generation of tetrasubstituted pyrrolo[2,3-d]pyrimidine libraries. Wang resin-linked peptoids undergo cyclization with chloroacetaldehyde dimethyl acetal (120°C, 48 h), followed by on-resin C-2 chlorination (POCl₃, 60°C) and C-6 iodination (NIS, DMF, 25°C). Suzuki coupling is performed directly on the resin using Pd-catalyzed conditions, yielding 108 derivatives with >85% purity after cleavage (TFA/DCM). This approach achieves a 3-fold increase in synthesis throughput compared to solution-phase methods, crucial for SAR exploration of C-6-aryl and N-7-alkyl variants. Library screening identified 12 compounds with sub-μM activity against RET kinase, validating the efficacy of solid-phase diversification [4].
Sustainable synthesis routes minimize environmental impact while maintaining efficiency:
Table 5: Green Synthesis Method Comparison
Method | Catalyst | Solvent | Time | Yield (%) | E-Factor |
---|---|---|---|---|---|
β-Cyclodextrin-mediated | β-CD (20 mol%) | H₂O | 3 h | 88 | 0.8 |
TBAB-Catalyzed | TBAB (5 mol%) | EtOH | 80 min | 95 | 1.2 |
Solvent-Free Milling | None (SiO₂ additive) | None | 30 min | 90 | 0.3 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: